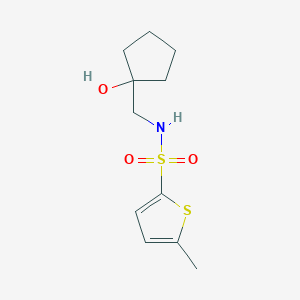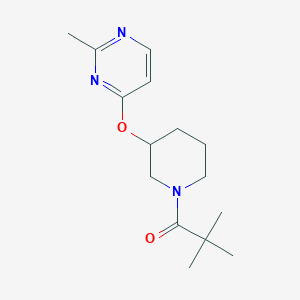
2,2-Dimethyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 2,2-Dimethyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic molecule that appears to be related to pyrimidine derivatives. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are important components of nucleotides in DNA and RNA.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various methods, including modified Mannich condensation, as seen in the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one . This method involves the reaction of aldehydes, ketones, and ammonium acetate to form new compounds. Another approach to synthesizing pyrimidine derivatives is through the reaction of pyrimidines with alkylamides in the presence of an oxidizing agent, which can lead to amination, as demonstrated in the synthesis of 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities to the compounds studied in the papers.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction. For instance, 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione was characterized by 1H NMR and 13C NMR, revealing the existence of the compound in the enol tautomer form, which is stabilized by strong hydrogen bonding . Similarly, the structure of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was determined to be in a chair conformation with equatorial orientation of substituents, based on NMR data . These techniques could be applied to determine the molecular structure of 2,2-Dimethyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can vary depending on the substituents and the reaction conditions. For example, the regioselective amination of condensed pyrimidines can lead to the formation of amino derivatives, as seen in the case of 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione . The compound of interest may also undergo similar reactions, which could be explored to extend its chemical diversity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of strong hydrogen bonds can affect the solubility and melting point of the compound, as observed in the case of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione . The antioxidant potency of these compounds, such as the one demonstrated by 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one , can also be an important physical property, especially for pharmaceutical applications. These properties would need to be assessed for 2,2-Dimethyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one to determine its suitability for various applications.
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. It is structurally similar to certain therapeutic agents such as imatinib , which specifically inhibits the activity of tyrosine kinases
Mode of Action
Based on its structural similarity to imatinib , it might interact with its target by inhibiting the activity of tyrosine kinases . This inhibition could lead to a decrease in the phosphorylation of proteins, thereby affecting cell signaling pathways.
Biochemical Pathways
If it acts similarly to imatinib , it could affect pathways involving tyrosine kinases, which play a crucial role in cell signaling and growth.
Pharmacokinetics
Its solubility and molecular weight suggest that it could be absorbed and distributed in the body
Result of Action
If it acts similarly to imatinib , it could lead to a decrease in the proliferation of cells, thereby affecting the growth of certain types of cells.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-16-8-7-13(17-11)20-12-6-5-9-18(10-12)14(19)15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQKHRQRBIKNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


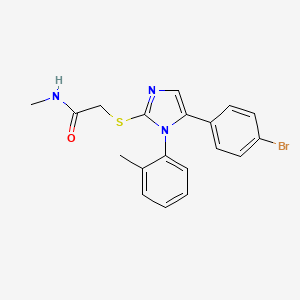
![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3003481.png)
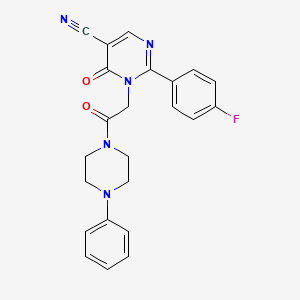


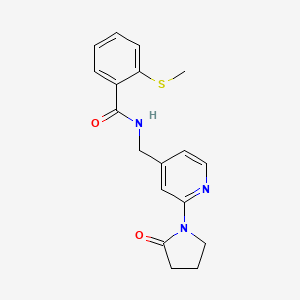
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3003488.png)
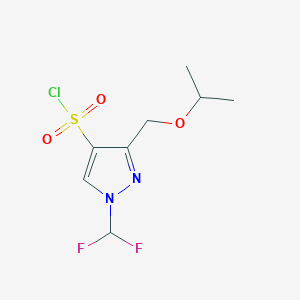

![(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid](/img/structure/B3003493.png)
